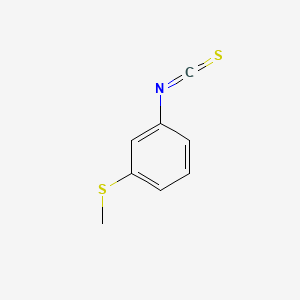

3-(Methylthio)phenyl isothiocyanate

Description

Overview of Isothiocyanate (ITC) Class within Natural Products and Synthetic Chemistry

Isothiocyanates are well-represented in the natural world, most notably as derivatives of glucosinolates, which are secondary metabolites found in cruciferous vegetables like broccoli, cabbage, and watercress. wikipedia.orgnih.govnih.gov Enzymatic hydrolysis of glucosinolates upon plant tissue damage releases various ITCs, which contribute to the characteristic pungent flavor of these vegetables and act as a defense mechanism for the plant. rjpharmacognosy.irnih.gov Famous examples of these natural ITCs include sulforaphane (B1684495) and allyl isothiocyanate. nih.govchemrxiv.org

In the realm of synthetic chemistry, the versatile reactivity of ITCs has made them valuable intermediates. chemrxiv.orgrsc.org The synthesis of isothiocyanates can be broadly categorized based on the starting materials, with the most common methods involving primary amines. rsc.org A prevalent strategy is the formation of dithiocarbamate (B8719985) salts from primary amines and carbon disulfide, followed by desulfurization to yield the isothiocyanate. nih.gov Other synthetic routes have also been developed, reflecting the importance of this chemical class. rsc.orgorgsyn.org

Significance of Aromatic Isothiocyanates in Biological and Medicinal Chemistry

Aromatic isothiocyanates, in particular, have garnered significant attention in medicinal chemistry due to their wide range of biological activities. chemrxiv.orgtum.de They are recognized for their potential as anticancer agents, a property attributed to their ability to induce apoptosis, modulate signaling pathways, and influence cell cycle progression in cancer cells. nih.gov The anticarcinogenic activities of both natural and synthetic isothiocyanates have been demonstrated in various laboratory models. nih.gov

Beyond their anticancer potential, aromatic ITCs exhibit anti-inflammatory, antimicrobial, and antioxidant properties. chemrxiv.orgtum.de Their mechanism of action often involves interaction with key cellular pathways, such as the Keap1-Nrf2 and NF-κB pathways, which are central to cellular stress response and inflammation. tum.de The ability of the isothiocyanate group to covalently modify proteins makes it a useful tool for developing chemical probes and potential therapeutic agents. innospk.com For instance, phenyl isothiocyanate is famously used in Edman degradation for sequencing amino acids in proteins. chemrxiv.orginnospk.com

Contextualization of 3-(Methylthio)phenyl Isothiocyanate within Contemporary Research Landscape

3-(Methylthio)phenyl isothiocyanate is a synthetic aromatic isothiocyanate that, while not as extensively studied as compounds like sulforaphane or phenethyl isothiocyanate (PEITC), is recognized as a useful chemical compound for a variety of research applications. georganics.sk It is commercially available and serves as a building block in synthetic chemistry and as a reagent in various chemical biology investigations. fishersci.comscbt.com

The presence of the methylthio group on the phenyl ring modifies the electronic properties and lipophilicity of the molecule compared to unsubstituted phenyl isothiocyanate, which can influence its reactivity and biological interactions. Research on its close isomer, 4-(methylthio)phenyl isothiocyanate, has indicated potential anticancer and antimicrobial activities, suggesting that the methylthio-substituted phenyl isothiocyanate scaffold is of interest for further investigation. smolecule.com As a research chemical, 3-(Methylthio)phenyl isothiocyanate is part of the broader toolkit available to chemists and biologists for synthesizing novel bioactive compounds and for probing biological processes.

Chemical and Physical Properties of 3-(Methylthio)phenyl Isothiocyanate

| Property | Value | Source |

| CAS Number | 51333-80-3 | scbt.comnih.gov |

| Molecular Formula | C₈H₇NS₂ | scbt.comnih.gov |

| Molecular Weight | 181.28 g/mol | scbt.comnih.gov |

| Boiling Point | 306-307 °C | chemwhat.com |

| Density | 1.211 g/mL at 25 °C | chemwhat.com |

| IUPAC Name | 1-isothiocyanato-3-methylsulfanylbenzene | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-3-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-11-8-4-2-3-7(5-8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKAGFVCXPFGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199333 | |

| Record name | 3-(Methylthio)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51333-80-3 | |

| Record name | 3-(Methylthio)phenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051333803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Methylthio)phenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)phenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Synthesis and Advanced Synthetic Transformations of 3 Methylthio Phenyl Isothiocyanate

Established Synthetic Pathways for Aromatic Isothiocyanates

The synthesis of aromatic isothiocyanates is a well-established field in organic chemistry, with several reliable methods available. The most common approaches start from primary amines.

One of the oldest and most direct methods is the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). nih.govresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. nih.govresearchgate.net While effective, the high toxicity of thiophosgene has led to the development of alternative, safer reagents. mdpi.comorganic-chemistry.org

A widely used alternative to the thiophosgene method is the decomposition of dithiocarbamate (B8719985) salts. nih.govchemrxiv.org These salts are typically formed in situ by reacting a primary amine with carbon disulfide (CS₂) in the presence of a base. nih.govorganic-chemistry.org The resulting dithiocarbamate salt is then decomposed to the isothiocyanate using a variety of reagents. nih.govchemrxiv.org Common desulfurizing agents include lead nitrate, ethyl chloroformate, hydrogen peroxide, and tosyl chloride. nih.govorganic-chemistry.org This two-step, one-pot synthesis is often preferred due to its milder conditions and the use of less hazardous materials compared to thiophosgene. organic-chemistry.orgorganic-chemistry.org

Another approach involves the use of elemental sulfur. mdpi.com Aromatic isothiocyanates can be produced from the corresponding isocyanides by reaction with elemental sulfur, often requiring catalysis or activation. mdpi.com This method is part of a growing trend towards more sustainable and atom-economical synthetic routes.

More recent developments in isothiocyanate synthesis include microwave-assisted methods, which can significantly reduce reaction times, and tandem reactions like the Staudinger/aza-Wittig reaction. nih.gov The choice of synthetic route often depends on the specific substrate, desired yield, and tolerance of functional groups. chemrxiv.org

Specific Synthetic Approaches to 3-(Methylthio)phenyl Isothiocyanate and its Precursors

The primary precursor for the synthesis of 3-(Methylthio)phenyl isothiocyanate is 3-(methylthio)aniline (B157570). chemicalbook.comontosight.ai This aniline (B41778) derivative is a clear, dark brown liquid that can be purified by fractional distillation under an inert atmosphere. chemicalbook.com

The most common laboratory and industrial synthesis of 3-(Methylthio)phenyl isothiocyanate involves the reaction of 3-(methylthio)aniline with a thiocarbonyl transfer reagent. ontosight.ai A prevalent method utilizes thiophosgene in a two-phase system, such as chloroform (B151607) and a saturated sodium bicarbonate solution, to yield the desired isothiocyanate. researchgate.netontosight.ai

Alternatively, the dithiocarbamate decomposition route is also applicable. 3-(Methylthio)aniline can be reacted with carbon disulfide in the presence of a base like triethylamine (B128534) to form the corresponding dithiocarbamate salt in situ. organic-chemistry.orgresearchgate.net Subsequent treatment with a desulfurizing agent, such as tosyl chloride, efficiently converts the intermediate to 3-(Methylthio)phenyl isothiocyanate. organic-chemistry.orgorganic-chemistry.org This method offers a safer alternative to the use of thiophosgene. organic-chemistry.org

Chemical Derivatization and Scaffold Modification Strategies

The isothiocyanate group in 3-(Methylthio)phenyl isothiocyanate is highly electrophilic and readily reacts with a variety of nucleophiles, making it a versatile scaffold for chemical derivatization. mdpi.comontosight.ai These reactions allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

A fundamental reaction of isothiocyanates is their conversion to thioureas upon reaction with primary or secondary amines. nih.govnih.gov This reaction is robust and widely used for derivatization, often for analytical purposes such as liquid chromatography-mass spectrometry (LC-MS) analysis. nih.govnih.gov For instance, reaction with ammonia (B1221849) converts an isothiocyanate into its corresponding thiourea (B124793) derivative, which can be more easily detected and quantified. nih.govresearchgate.net

Isothiocyanates can also react with other nucleophiles such as alcohols and thiols. The reaction with mercaptoacetic acid is another derivatization strategy employed for the analysis of isothiocyanates. mdpi.comresearchgate.net Furthermore, phenylisothiocyanate is a well-known reagent for the derivatization of amino acids, amino sugars, and amino sugar alcohols for chromatographic analysis. nih.govnih.gov These derivatization methods highlight the potential of 3-(Methylthio)phenyl isothiocyanate to be similarly utilized for analytical or synthetic purposes. The resulting thiourea or dithiocarbamate adducts can serve as key intermediates for further scaffold modifications. nih.gov

Reaction Mechanisms and Catalytic Considerations in Isothiocyanate Synthesis

The mechanisms of isothiocyanate synthesis are well-understood, particularly for the two primary methods.

In the thiophosgene method, the reaction proceeds through the initial nucleophilic attack of the primary amine on the electrophilic carbon of thiophosgene. researchgate.net This is followed by the elimination of two molecules of hydrogen chloride, typically facilitated by a base, to form the isothiocyanate. nih.govresearchgate.net

The dithiocarbamate decomposition pathway involves two key steps. nih.gov First, the primary amine reacts with carbon disulfide in a basic medium to form a dithiocarbamate salt. researchgate.net The second step is the desulfurization of this salt. nih.govchemrxiv.org The mechanism of desulfurization depends on the reagent used. For instance, with tosyl chloride, a labile thiotosyl ester is proposed to form, which then decomposes to the isothiocyanate. nih.govorganic-chemistry.org

Catalysis plays a significant role in several isothiocyanate synthesis methods. In the synthesis from isocyanides and elemental sulfur, transition metal catalysts or nucleophilic additives are often necessary for efficient conversion. mdpi.com For example, copper catalysts have been implicated in facilitating the formation of a difluorocarbene intermediate in certain modern synthetic protocols. mdpi.com In the dithiocarbamate decomposition method, while not always catalytic, the choice of desulfurizing agent and base can significantly influence reaction rates and yields. nih.govorganic-chemistry.org For instance, electron-deficient anilines may require stronger bases and longer reaction times to achieve good yields. organic-chemistry.org

In Vitro and in Vivo Biological Investigations of 3 Methylthio Phenyl Isothiocyanate

Anticancer Research Modalities

Research into the anticancer properties of isothiocyanates (ITCs), a class of organosulfur compounds, has revealed a multifaceted approach to combating cancer. ontosight.ai While detailed studies on 3-(Methylthio)phenyl isothiocyanate are limited, the broader family of ITCs, particularly those with aromatic structures, demonstrates significant potential in preclinical cancer research. ontosight.airesearchgate.net These compounds are recognized for their ability to induce apoptosis, inhibit cell proliferation, and interact with key cellular signaling pathways. ontosight.ai

Antiproliferative Effects on Malignant Cell Lines

Isothiocyanates are well-documented for their capacity to inhibit the growth of various cancer cells. researchgate.net This antiproliferative activity is a hallmark of the ITC class, to which 3-(Methylthio)phenyl isothiocyanate belongs. ontosight.ai Studies on related compounds, such as phenethyl isothiocyanate (PEITC), show a dose-dependent inhibition of cell viability in numerous cancer cell lines. For instance, PEITC has been shown to significantly reduce the viability of oral squamous cell carcinoma cells (OC2, SCC4, and SCC25), hepatocellular carcinoma cells (Huh7.5.1), and cervical cancer cells (CaSki and HeLa). nih.govfrontiersin.orgnih.govnih.gov

The antiproliferative effects are often observed at micromolar concentrations. In hepatocellular carcinoma Huh7.5.1 cells, PEITC demonstrated an IC50 value (the concentration required to inhibit the growth of 50% of cells) of 29.6 µmol/L. nih.gov Similarly, treatment of CaSki cervical cancer cells with PEITC at concentrations from 5 to 30 µM resulted in a growth inhibition of approximately 19% to 72%. nih.gov The efficacy of ITCs like PEITC, benzyl (B1604629) isothiocyanate (BITC), and sulforaphane (B1684495) extends even to drug-resistant cancer cell lines. researchgate.net This suggests that the core isothiocyanate functional group is crucial for this biological activity. nih.gov

| Cell Line | Cancer Type | Isothiocyanate | Observed Effect |

| Caki-1, Caki-2 | Renal Cell Carcinoma | PEITC | Reduced cell survival and proliferation. utexas.edu |

| OC2, SCC4, SCC25 | Oral Squamous Cell Carcinoma | PEITC | Dose-dependent growth inhibition. nih.gov |

| CaSki, HeLa | Cervical Cancer | PEITC | Dose- and time-dependent decrease in cell viability. frontiersin.orgnih.gov |

| Huh7.5.1 | Hepatocellular Carcinoma | PEITC | Dose-dependent decrease in viability; inhibited colony formation. nih.gov |

| HL-60 | Promyelocytic Leukemia | AITC, BITC, PEITC | Inhibition of cell growth. researchgate.net |

| Jurkat | T-cell Leukemia | Sulforaphane | Growth inhibition. researchgate.net |

Apoptosis Induction and Cell Cycle Modulation Mechanisms

A primary mechanism through which isothiocyanates exert their anticancer effects is the induction of apoptosis (programmed cell death) and the disruption of the cell cycle. ontosight.ai In Jurkat T-leukemia cells, the isothiocyanate sulforaphane was found to cause cell cycle arrest in the G2/M phase and a time- and dose-dependent increase in the apoptotic cell fraction. researchgate.net This G2/M arrest is a common finding in ITC research. nih.govutexas.edu

The molecular machinery behind these effects is complex. In renal carcinoma cells, PEITC treatment led to an arrest in the G2/M phase associated with the phosphorylation of p38 and MK2. utexas.edu In oral cancer cells, PEITC-induced G2/M arrest involved the activation of ATM, Chk2, and p53, which in turn inhibited key cell cycle proteins like Cdc25C, Cdc2, and cyclin B1. nih.gov

Apoptosis is often triggered via both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. PEITC has been shown to upregulate death receptors Fas and DR5 in renal cancer cells, leading to the activation of initiator caspase-8 and executioner caspase-3/7. utexas.edu In cervical cancer cells, PEITC treatment resulted in a significant, dose-dependent increase in the activity of caspases-3, -8, and -9. frontiersin.orgnih.gov This process is often linked to the generation of reactive oxygen species (ROS) and the depletion of intracellular antioxidants like glutathione (B108866) (GSH). nih.govfrontiersin.org The subsequent disruption of the mitochondrial membrane potential and release of cytochrome c further propagates the apoptotic signal. nih.gov

| Mechanism | Isothiocyanate | Cell Line(s) | Key Molecular Events |

| Cell Cycle Arrest | PEITC | Caki-1 (Renal) | G2/M arrest via p38/MK2 phosphorylation. utexas.edu |

| PEITC | Oral Cancer Cells | G2/M arrest via ATM/Chk2/p53 pathway, inhibition of Cdc2/Cyclin B1. nih.gov | |

| Sulforaphane | Jurkat (Leukemia) | G2/M arrest. researchgate.net | |

| Apoptosis Induction | PEITC | Caki-1, Caki-2 (Renal) | Upregulation of Fas/DR5, activation of caspase-8, -9, -3/7. utexas.edu |

| PEITC | Cervical Cancer Cells | ROS generation, activation of caspase-3, -8, -9. frontiersin.orgnih.gov | |

| PEITC | Oral Cancer Cells | ROS generation, DNA damage, decreased mitochondrial potential, cytochrome c release, PARP cleavage. nih.gov | |

| Sulforaphane | Jurkat (Leukemia) | Increased p53 and Bax protein expression. researchgate.net |

Inhibition of Angiogenesis and Metastasis in Preclinical Models

The spread of cancer through metastasis and the formation of new blood vessels (angiogenesis) to feed a tumor are critical stages in cancer progression. Isothiocyanates have demonstrated the ability to interfere with both processes in preclinical settings. nih.gov Studies on PEITC, BITC, and sulforaphane show they can suppress the invasion of various cancer cell lines. nih.gov

This anti-metastatic effect is linked to the downregulation of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for breaking down the extracellular matrix, which allows cancer cells to invade surrounding tissues. nih.gov The inhibition of MMP-9 expression by ITCs occurs through the suppression of the FAK/ERK and FAK/Akt signaling pathways, which in turn blocks the activation of transcription factors AP-1 and NF-κB that control MMP-9 production. nih.gov In vivo models have confirmed that ITCs can suppress tumor metastasis, with PEITC showing greater efficacy than BITC or sulforaphane in one study. nih.gov

Modulation of Key Oncogenic Signaling Pathways (e.g., NF-κB, Nrf2 interactions)

The transcription factors NF-κB (nuclear factor-kappa B) and Nrf2 (nuclear factor erythroid 2-related factor 2) are central regulators of cellular responses to stress, inflammation, and carcinogenesis. NF-κB is a pivotal mediator of inflammatory responses and promotes cell survival and proliferation, while Nrf2 orchestrates a broad antioxidant and detoxifying response. nih.gov

Isothiocyanates are potent modulators of these pathways. PEITC is a known dual activator of both Nrf2 and another stress-response transcription factor, HSF1. nih.gov The activation of Nrf2 by ITCs is a key mechanism for their chemopreventive effects, as it leads to the expression of numerous protective genes. nih.gov It is believed that ITCs activate Nrf2 by reacting with specific cysteine residues on Keap1, the repressor protein that sequesters Nrf2 in the cytoplasm. nih.gov

Simultaneously, ITCs can inhibit the pro-tumorigenic NF-κB pathway. nih.gov For instance, in osteosarcoma cells, PEITC, BITC, and sulforaphane were shown to suppress MMP-9 expression by inhibiting NF-κB activity. nih.gov This dual action—activating the protective Nrf2 pathway while inhibiting the pro-inflammatory NF-κB pathway—represents a powerful strategy for cancer chemoprevention and therapy. nih.govnih.gov

Antimicrobial Research Efficacy

The isothiocyanate functional group is highly reactive, contributing to the broad biological activity of these compounds, including their antimicrobial properties. ontosight.ainih.gov This activity has been documented against a range of pathogens, although research has often focused on foodborne and plant pathogens. nih.gov

Antibacterial Activity Spectrum and Potency

Isothiocyanates have demonstrated efficacy against various human pathogens, including bacteria with resistant phenotypes. nih.gov The structure of the ITC, particularly whether it is aromatic or aliphatic, influences its antimicrobial potency. Aromatic ITCs are often favored for their ability to cross bacterial membrane structures more effectively. nih.gov

Studies on specific ITCs have revealed significant antibacterial effects. PEITC, for example, has shown potent activity against pathogenic Clostridium species, including C. difficile and C. perfringens, with an inhibition zone greater than 30 mm in a disc diffusion assay. nih.gov Sulforaphane has been investigated for its strong bactericidal activity against Helicobacter pylori, including strains resistant to conventional antibiotics like clarithromycin (B1669154) and metronidazole. nih.gov

While data specifically for 3-(Methylthio)phenyl isothiocyanate is not widely available, research on the structurally similar 3-(methylthio)propyl isothiocyanate (MTPITC) showed it had inhibitory effects on Listeria monocytogenes. However, its antimicrobial potential was found to be weaker than that of benzyl isothiocyanate (BITC). calpaclab.com

| Isothiocyanate | Bacteria | Observed Effect |

| Phenethyl isothiocyanate (PEITC) | Clostridium difficile, Clostridium perfringens | Growth inhibition (>30 mm zone). nih.gov |

| Sulforaphane (SFN) | Helicobacter pylori (including antibiotic-resistant strains) | Potent bactericidal activity; kills intracellular forms. nih.gov |

| 3-(Methylthio)propyl isothiocyanate (MTPITC) | Listeria monocytogenes | Inhibitory effects, but weaker than Benzyl isothiocyanate. calpaclab.com |

Antifungal Efficacy and Growth Inhibition Studies

Detailed studies focusing specifically on the antifungal efficacy and growth inhibition properties of 3-(Methylthio)phenyl isothiocyanate are not extensively available in the current scientific literature. However, the broader class of isothiocyanates has been a subject of interest for their fungicidal capabilities. nih.govnih.gov Research on various natural and synthetic isothiocyanates has demonstrated their potential to inhibit the growth of a range of fungi, including pathogenic and saprophytic species like Aspergillus niger, Penicillium cyclopium, and Rhizopus oryzae. nih.gov The antifungal effects of ITCs are generally observed as the inhibition of fungal growth, as well as the germination of spores and sclerotia. nih.gov

Mechanisms of Microbial Growth Inhibition and Cellular Disruption

The precise mechanisms through which 3-(Methylthio)phenyl isothiocyanate may inhibit microbial growth and disrupt cellular structures have not been specifically elucidated in published research. Generally, isothiocyanates are understood to exert their biological effects due to their reactive electrophilic isothiocyanate (-N=C=S) group, which can react with nucleophilic sites within microbial cells, such as proteins and enzymes, leading to altered function and cellular disruption. ontosight.ai This reactivity is considered a key factor in their antimicrobial properties.

Resistance Mechanisms and Synergistic Effects with Established Antimicrobials

There is currently a lack of specific research on microbial resistance mechanisms to 3-(Methylthio)phenyl isothiocyanate. However, studies on other fungi have identified potential resistance mechanisms to ITCs, such as the involvement of transporter genes. For instance, the mfsG transporter gene in certain Botrytis species has been associated with increased tolerance to isothiocyanates.

Similarly, investigations into the synergistic effects of 3-(Methylthio)phenyl isothiocyanate with established antimicrobial drugs are not presently available. Research on other isothiocyanates, such as allyl isothiocyanate (AITC), has shown synergistic activity with antifungal drugs like fluconazole (B54011) against biofilms of Candida albicans. jmb.or.krresearchgate.net Such combination therapies are explored as a strategy to overcome drug resistance in pathogenic fungi. jmb.or.krmdpi.com

Anti-inflammatory Research Paradigms

The anti-inflammatory potential of isothiocyanates is a significant area of research. ontosight.ai These compounds are known to modulate various pathways involved in the inflammatory response.

Cyclooxygenase (COX) Enzyme Inhibition Studies

Specific studies on the direct inhibition of cyclooxygenase (COX) enzymes by 3-(Methylthio)phenyl isothiocyanate are not available. However, research on structurally related compounds provides some insight. A study investigating various isothiocyanates found that 3-methoxyphenyl (B12655295) isothiocyanate exhibited approximately 99% inhibition of the COX-2 enzyme at a concentration of 50 μM. nih.gov Another related compound, 3-(methylsulfanyl)propyl isothiocyanate, showed a 48% inhibition of COX-2 at the same concentration. nih.gov These findings suggest that the molecular structure of ITCs plays a crucial role in their anti-inflammatory activity.

Table 1: COX-2 Inhibition by Structurally Related Isothiocyanates

| Compound | Concentration (μM) | % Inhibition of COX-2 |

|---|---|---|

| 3-Methoxyphenyl isothiocyanate | 50 | ~99% |

| 3-(Methylsulfanyl)propyl isothiocyanate | 50 | 48% |

| Phenyl isothiocyanate | 50 | 98.9% |

Data sourced from a study on the anti-inflammatory activity of various isothiocyanates. nih.gov

Modulation of Inflammatory Mediators and Cytokine Expression

Direct evidence for the modulation of inflammatory mediators and cytokine expression by 3-(Methylthio)phenyl isothiocyanate is not documented in the available literature. However, the broader family of isothiocyanates has been shown to influence the production of key inflammatory molecules. For example, compounds like sulforaphane can downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govmdpi.com This modulation is often linked to the inhibition of key regulatory pathways like NF-κB, which is central to the inflammatory response. mdpi.com Phenethyl isothiocyanate (PEITC) has also been shown to inhibit the IL-6-induced JAK/STAT3 signaling pathway in prostate cancer cells. nih.gov

In Vitro and In Vivo Models of Inflammation

Specific in vitro or in vivo studies using inflammation models to evaluate the efficacy of 3-(Methylthio)phenyl isothiocyanate have not been reported. Research on other isothiocyanates, such as sulforaphane and phenethyl isothiocyanate, has utilized various established models. In vivo studies often employ models like carrageenan-induced paw edema in rodents to assess anti-inflammatory effects. nih.gov In vitro research frequently uses cell lines like macrophages stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response and study the effects of compounds on the expression of inflammatory markers. nih.gov

Antioxidant Research Investigations

The antioxidant potential of isothiocyanates is a key area of research. This activity can manifest through direct interaction with reactive oxygen species or by upregulating the body's endogenous antioxidant systems. nih.gov

Direct free radical scavenging is a primary mechanism of antioxidant activity. While direct testing on 3-(Methylthio)phenyl isothiocyanate was not found in the reviewed literature, a comprehensive study on the antioxidant efficacy of 11 different isothiocyanates, including structurally related compounds, provides valuable insights. nih.gov The free radical scavenging potential of these compounds was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl), ORAC (Oxygen Radical Absorbance Capacity), and Bleaching β-carotene (BR) assays. nih.gov

Among the tested aryl isothiocyanates, the study included 4-methylsulfanylphenyl isothiocyanate , the para-isomer of the target compound, and 3-methoxyphenyl isothiocyanate , a meta-analogue. In the DPPH assay, 4-methylsulfanylphenyl isothiocyanate showed a 20.1% inhibition at a concentration of 4.76 mM. nih.gov The study noted that aryl isothiocyanates generally demonstrated the most promising potential among the groups tested. nih.gov For instance, phenyl isothiocyanate showed the best activity in the Rancimat apparatus test, which measures oxidative stability. nih.gov In contrast, aliphatic isothiocyanates like 3-(methylsulfanyl)propyl ITC were found to be very inefficient scavengers in the DPPH assay. nih.gov

Table 1: Free Radical Scavenging Activity of Isothiocyanates Related to 3-(Methylthio)phenyl Isothiocyanate

| Compound | Assay | Concentration (mM) | Result (% Inhibition) | Reference |

|---|---|---|---|---|

| 4-Methylsulfanylphenyl isothiocyanate | DPPH | 4.76 | 20.1 | nih.gov |

| 3-Methoxyphenyl isothiocyanate | DPPH | 4.76 | 16.5 | nih.gov |

| 3-(Methylsulfanyl)propyl isothiocyanate | DPPH | 4.76 | 12.6 | nih.gov |

Isothiocyanates are well-documented as indirect antioxidants that can activate endogenous defense mechanisms, primarily through the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. nih.govnih.gov Activation of the Nrf2 transcription factor leads to the upregulation of a suite of protective genes, including those for phase II detoxifying and antioxidant enzymes. nih.gov

Research on phenethyl isothiocyanate (PEITC), another aromatic isothiocyanate, has shown that it activates NRF2 by modifying cysteine residues within Keap1, the protein that sequesters Nrf2 for degradation. nih.gov This modification allows Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes. nih.gov Studies on cultured fibroblast cells demonstrated that PEITC, along with allyl and butyl isothiocyanate, significantly increased the nuclear translocation and transactivation of Nrf2. nih.gov This led to enhanced mRNA and protein levels of Nrf2 target genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1). nih.gov While this mechanism is established for several prominent isothiocyanates, direct evidence for Nrf2 activation specifically by 3-(Methylthio)phenyl isothiocyanate is not detailed in the available literature. However, the shared chemical moiety suggests a potential for similar activity. ontosight.ainih.gov

Enzyme Inhibition Profiling

The ability of isothiocyanates to modulate the activity of various enzymes is a significant aspect of their biological profile. This includes enzymes involved in neurotransmission and detoxification pathways.

Inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of neurodegenerative diseases like Alzheimer's. nih.gov Isothiocyanates have been investigated as a novel class of cholinesterase inhibitors. nih.gov

A study that screened 11 isothiocyanates did not include the 3-methylthio isomer but did test its close structural analogues, 3-methoxyphenyl isothiocyanate and 4-methylsulfanylphenyl isothiocyanate . nih.govnih.gov The results indicated that aryl isothiocyanates were the most promising inhibitors. nih.gov Specifically, 3-methoxyphenyl isothiocyanate was identified as the best inhibitor of BChE among all tested compounds, showing 49.2% inhibition at a concentration of 1.14 mM. nih.govnih.gov The 4-methylsulfanylphenyl isomer showed modest inhibition of both enzymes at the same concentration. nih.gov

Table 2: Cholinesterase Inhibition by Isothiocyanates Related to 3-(Methylthio)phenyl Isothiocyanate

| Compound | Concentration (mM) | AChE Inhibition (%) | BChE Inhibition (%) | Reference |

|---|---|---|---|---|

| 3-Methoxyphenyl isothiocyanate | 1.14 | 17.0 | 49.2 | nih.govnih.gov |

| 4-Methylsulfanylphenyl isothiocyanate | 1.14 | 19.9 | 15.2 | nih.gov |

Glutathione S-Transferases (GSTs) are critical phase II detoxification enzymes that catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic compounds, including isothiocyanates. nih.gov This conjugation is the primary metabolic pathway for isothiocyanates. nih.gov

Research on phenethyl isothiocyanate (PEITC) has revealed that in addition to being a substrate for GSTs, it can also act as an inhibitor of the enzyme. nih.gov Studies have shown that PEITC covalently modifies cysteine side chains on the GST enzyme, leading to its irreversible inhibition. nih.govnih.gov The pi class GST isoform (hGSTP1) is particularly efficient at catalyzing the conjugation of PEITC but is also susceptible to this inhibitory action. nih.gov While this mechanism has been detailed for PEITC, specific studies on the inhibition of GST by 3-(Methylthio)phenyl isothiocyanate were not identified in the reviewed literature.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of a vast array of xenobiotics and endogenous compounds. The modulation of CYP enzymes by isothiocyanates is a significant mechanism contributing to their biological effects. nih.gov

Studies centered on phenethyl isothiocyanate (PEITC) have demonstrated its ability to inhibit several human CYP isoforms. nih.gov This inhibition can impair the bioactivation of certain pro-carcinogens. nih.gov Research using human liver microsomes has shown that PEITC can suppress the activity of multiple CYP enzymes, which is considered a major contributor to its chemopreventive activity. nih.gov The protective action of PEITC against acetaminophen (B1664979) toxicity, for example, is attributed to the inhibition of P450 enzymes that activate the drug. nih.gov As with other enzymatic interactions, direct data on the modulation of cytochrome P450 enzymes by 3-(Methylthio)phenyl isothiocyanate specifically is not available in the selected sources, but the findings for PEITC establish a precedent for this class of compounds.

Insecticidal and Pest Control Research Applications

There is no available research data specifically detailing the insecticidal and pest control applications of 3-(Methylthio)phenyl isothiocyanate.

Evaluation of Contact and Fumigation Toxicity

Scientific literature lacks studies evaluating the contact and fumigation toxicity of 3-(Methylthio)phenyl isothiocyanate against any pest species. Therefore, no data tables on its efficacy can be provided.

Enzyme Targets in Pest Organisms (e.g., Esterase, AChE)

There are no published research findings on the specific enzymatic targets of 3-(Methylthio)phenyl isothiocyanate in pest organisms. Investigations into its potential inhibitory effects on key enzymes like esterase and acetylcholinesterase have not been reported.

Structure Activity Relationship Sar and Computational Modeling for 3 Methylthio Phenyl Isothiocyanate

Elucidation of Structural Determinants for Biological Activity

The biological activity of isothiocyanates (ITCs) is primarily driven by the highly electrophilic nature of the isothiocyanate (–N=C=S) functional group. researchgate.net This group serves as the key pharmacophore, readily reacting with nucleophilic sites on biological molecules such as the sulfhydryl groups of cysteine residues in proteins. researchgate.netnih.gov This covalent modification can lead to the disruption of protein structure and function, inducing a variety of cellular responses. researchgate.netontosight.ai

In the specific case of 3-(Methylthio)phenyl isothiocyanate, several structural components are critical determinants of its activity:

The Isothiocyanate Group (–N=C=S): This is the primary site of reaction. Its electrophilic carbon atom is susceptible to nucleophilic attack, particularly from thiol groups, forming dithiocarbamate (B8719985) adducts. researchgate.net This reactivity is fundamental to the biological effects of ITCs.

The Phenyl Ring: The aromatic ring acts as a scaffold, positioning the isothiocyanate group for interaction with target molecules. It also influences the compound's lipophilicity, which affects its ability to cross cell membranes and distribute throughout biological systems.

Research has shown that the biological effects of ITCs can be attributed to their ability to modify protein targets covalently or to disrupt redox homeostasis within cells. researchgate.net The specific structural arrangement of 3-MTP-ITC, therefore, governs its target selectivity and the ultimate biological outcome.

Comparative Analysis with Aliphatic and Other Aromatic Isothiocyanate Analogues

The bioactivity of 3-MTP-ITC can be better understood through comparison with other isothiocyanates that differ in the nature of the "R" group attached to the –N=C=S moiety. These analogues can be broadly categorized into aliphatic and other aromatic ITCs.

Aliphatic vs. Aromatic Isothiocyanates: Generally, the structure of the side chain (aliphatic or aromatic) significantly impacts the biological and physical properties of ITCs. mdpi.com Aromatic ITCs, like 3-MTP-ITC and phenethyl isothiocyanate (PEITC), often exhibit different potencies and mechanisms compared to aliphatic ITCs like sulforaphane (B1684495) or allyl isothiocyanate (AITC). nih.govresearchgate.net For instance, the presence of an aromatic ring is considered fundamental for antibacterial effectiveness in some studies. mdpi.com In contrast, other research has shown that the phenyl moiety is not essential for certain activities, as some alkyl isothiocyanates exhibit strong inhibitory effects against lung tumorigenesis. researchgate.net

Comparison with Specific Analogues: A study comparing various ITCs for their H₂S-releasing properties found that aromatic derivatives like phenyl isothiocyanate were active, but that heteroaromatic analogues such as 3-pyridyl-isothiocyanate showed even higher efficacy. nih.gov This highlights that the nature of the aromatic system itself is a key variable. In antimicrobial studies, benzyl (B1604629) isothiocyanate (BITC), another aromatic ITC, was found to be highly effective against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Structure-activity studies on the antimicrobial properties of ITCs have also highlighted the role of the methylthio group in suppressing bacterial activity. researchgate.net

The table below provides a comparative overview of 3-MTP-ITC and other selected isothiocyanates.

| Compound Name | Structure | Class | Key Characteristics/Activities |

| 3-(Methylthio)phenyl isothiocyanate | C₈H₇NS₂ | Aromatic | Contains a methylthio substituent; noted for antibacterial potential. researchgate.net |

| Phenethyl isothiocyanate (PEITC) | C₉H₉NS | Aromatic | One of the most studied aromatic ITCs with established antitumor properties. researchgate.netnih.gov |

| Allyl isothiocyanate (AITC) | C₄H₅NS | Aliphatic | Naturally occurring in mustard and wasabi; often less potent than aromatic analogues in some assays. mdpi.comresearchgate.net |

| Sulforaphane | C₆H₁₁NOS₂ | Aliphatic | Found in broccoli; known for inducing antioxidant enzymes. nih.govnih.gov |

| Benzyl isothiocyanate (BITC) | C₈H₇NS | Aromatic | Shows strong, bactericidal activity against MRSA. mdpi.com |

| Phenyl isothiocyanate (PITC) | C₇H₅NS | Aromatic | Parent aromatic isothiocyanate, often used as a reference compound. nih.govdocumentsdelivered.com |

This comparative analysis reveals that while the –N=C=S group is the common active feature, the attached R-group profoundly influences lipophilicity, stability, and interaction with specific biological targets, leading to a wide spectrum of bioactivities. mdpi.com

Influence of Substituent Effects on Bioactivity Profiles

The type and position of substituents on the phenyl ring of aromatic isothiocyanates are critical modulators of their biological activity. These substituents can alter the electronic properties of the molecule, thereby influencing the reactivity of the isothiocyanate group, as well as affecting steric and lipophilic characteristics.

To understand the influence of the –SCH₃ group, it is useful to compare it with analogues bearing different substituents:

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as trifluoromethyl (–CF₃) groups, can significantly increase the electrophilicity of the isothiocyanate carbon. For example, 3,5-bis(trifluoromethyl)phenyl isothiocyanate is a highly reactive compound used as a derivatization agent in chemical analysis. sigmaaldrich.comnih.gov This enhanced reactivity can translate to higher biological potency in certain contexts. A study on H₂S-releasing ITCs found that the electron-deficient nature of a pyridine (B92270) ring (acting as an EWG) led to the highest activity among the tested compounds. nih.gov

Electron-Donating Groups (EDGs): Conversely, strong EDGs would be expected to decrease the electrophilicity of the –N=C=S group, potentially reducing its reactivity towards biological nucleophiles.

Positional Isomerism: The position of the substituent matters. For example, 4-(methylthio)phenyl isothiocyanate, the para-isomer of 3-MTP-ITC, would exhibit a different electronic distribution and shape, likely leading to a different bioactivity profile. sigmaaldrich.com Studies on diphenylethyl isothiocyanates have shown that isomers can have different inhibitory strengths. researchgate.net

The table below summarizes the expected influence of different types of substituents on the phenyl ring of an isothiocyanate.

| Substituent Type | Example Group | Effect on –N=C=S Reactivity | Potential Impact on Bioactivity |

| Weakly Activating/Deactivating | -SCH₃ (Methylthio) | Modest influence | Specific activities, such as antibacterial effects, are enhanced. researchgate.net |

| Strongly Deactivating (EWG) | -CF₃, -NO₂ | Increases electrophilicity | Potentially higher reactivity and potency. nih.govsigmaaldrich.com |

| Strongly Activating (EDG) | -OH, -NH₂ | Decreases electrophilicity | Potentially lower reactivity with nucleophiles. |

| Halogens | -Cl, -Br | Inductive withdrawal | Can increase lipophilicity and modify electronic properties. |

Therefore, the bioactivity profile of 3-MTP-ITC is a direct consequence of the specific electronic and steric effects imparted by the methylthio group at the meta-position of the phenyl ring.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. mdpi.com These in silico models are valuable for predicting the activity of novel compounds, screening large chemical libraries, and understanding the key molecular properties that drive a specific biological effect, thereby reducing the need for extensive experimental testing. mdpi.com

For isothiocyanates, QSAR studies have been successfully applied to model their antibacterial activity. A study involving 26 different ITCs identified several key physicochemical properties (descriptors) that are critical for their antibacterial action:

Partial Charge: The distribution of charge within the molecule.

Polarity: The separation of electric charge leading to a dipole moment.

Reactivity: The tendency of the molecule to undergo chemical reactions.

Shape: The three-dimensional conformation of the molecule. researchgate.net

The developed QSAR models showed good fit and high predictive power, indicating that these properties are reliable predictors of antibacterial efficacy for this class of compounds. researchgate.net

Applying a QSAR approach to 3-(Methylthio)phenyl isothiocyanate would involve calculating a range of molecular descriptors for it and a series of related analogues. These descriptors would then be statistically correlated with experimentally determined bioactivity data (e.g., minimum inhibitory concentration for bacteria). Key descriptors for 3-MTP-ITC would likely include its octanol/water partition coefficient (LogP), molecular weight, and various electronic parameters describing the reactivity of the –N=C=S group.

| QSAR Parameter (Descriptor) | Relevance to 3-MTP-ITC Bioactivity | Example Value/Type |

| LogP (Lipophilicity) | Governs membrane permeability and transport to target sites. | 3.143 (Crippen Calculated) chemeo.com |

| Electronic Descriptors | Quantify the reactivity of the –N=C=S group (e.g., HOMO/LUMO energies). | DFT calculations can provide these values. nih.gov |

| Topological/Shape Descriptors | Describe molecular size and shape, which are important for receptor binding. | Molecular Volume, Surface Area. |

| Partial Atomic Charges | Indicates the electrophilicity of the isothiocyanate carbon. | QSAR models have shown this to be a key property. researchgate.net |

By building robust QSAR models, researchers can perform predictive analytics to screen virtual libraries of novel isothiocyanates and prioritize the synthesis of compounds with the highest predicted activity, accelerating the discovery of new therapeutic agents. mdpi.com

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study and predict how a small molecule like 3-MTP-ITC interacts with a specific biological target, typically a protein or enzyme, at the atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to understand the mode of interaction and estimate the binding affinity. For phenyl isothiocyanates, molecular docking has been used to investigate their anticancer potential by revealing favorable binding affinities with target proteins. nih.gov Similarly, docking studies have helped validate experimental findings on the interaction between phenyl isothiocyanate and the enzyme human lysozyme. documentsdelivered.com For 3-MTP-ITC, docking could be used to:

Identify potential binding sites on key cellular proteins.

Analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between 3-MTP-ITC and amino acid residues in the binding pocket.

Rank 3-MTP-ITC against other analogues based on predicted binding scores.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations can model the behavior of the ligand-protein complex over time. This provides insights into the stability of the binding, conformational changes in the protein upon ligand binding, and the role of solvent molecules.

The combination of these techniques allows for a detailed analysis of target interactions, helping to explain the molecular mechanism behind the observed biological activity and guiding the design of analogues with improved binding and specificity.

Density Functional Theory (DFT) Studies on Reactivity and Conformational Landscape

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov For a molecule like 3-MTP-ITC, DFT studies provide deep insights into its intrinsic reactivity and conformational preferences, which are fundamental to its biological activity.

Reactivity Analysis: DFT calculations can determine a range of electronic properties that act as reactivity descriptors. These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Electrostatic Potential (ESP) Map: This map shows the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-MTP-ITC, the ESP would clearly show the electrophilic nature of the carbon atom in the –N=C=S group.

Fukui Functions: These are used to predict which atoms in a molecule are most susceptible to nucleophilic or electrophilic attack.

DFT studies have been employed on various isothiocyanates to assess their potential as anticancer agents by correlating their electronic properties with their observed efficacy. nih.gov

Conformational Landscape: Molecules can exist in different spatial arrangements or conformations. DFT can be used to calculate the energies of different possible conformers of 3-MTP-ITC, identifying the most stable (lowest energy) structures. Understanding the preferred conformation is crucial as it dictates the shape of the molecule that interacts with its biological target.

By providing a detailed picture of the electronic structure and energetics, DFT studies complement experimental SAR data and serve as a powerful tool for understanding the chemical basis of 3-MTP-ITC's bioactivity. researchgate.netnih.gov

Pharmacological and Adme Absorption, Distribution, Metabolism, Excretion Considerations in Preclinical Development

In Vitro Metabolic Stability and Metabolite Identification in Biological Systems

The metabolic fate of isothiocyanates is primarily governed by the mercapturic acid pathway. oregonstate.edunih.govresearchgate.net This pathway involves the conjugation of the electrophilic isothiocyanate group with glutathione (B108866) (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). oregonstate.edunih.gov This initial conjugate is then sequentially metabolized to cysteinylglycine, cysteine, and finally N-acetylcysteine (NAC) conjugates, which are the primary metabolites excreted in urine. nih.govplos.org

For 3-(Methylthio)phenyl isothiocyanate, it is anticipated that the primary metabolic route would be conjugation at the isothiocyanate carbon atom. The presence of the methylthio group introduces another potential site for metabolism, specifically oxidation to a methylsulfinyl or methylsulfonyl group. This has been observed for other sulfur-containing isothiocyanates like sulforaphane (B1684495). oregonstate.edu

In vitro studies using liver microsomes or hepatocytes are essential to determine the metabolic stability of 3-(Methylthio)phenyl isothiocyanate. These studies would quantify the rate of disappearance of the parent compound over time, providing an estimate of its intrinsic clearance. For instance, studies with other isothiocyanates have demonstrated that their stability can vary depending on the structure of the side chain. cambridge.org

Metabolite identification studies, typically employing techniques like liquid chromatography-mass spectrometry (LC-MS), would be necessary to confirm the predicted metabolic pathways and identify any unique metabolites of 3-(Methylthio)phenyl isothiocyanate. It is plausible that metabolites would include the glutathione conjugate and its downstream products, as well as oxidized forms of the methylthio group.

Table 1: Predicted Major Metabolites of 3-(Methylthio)phenyl isothiocyanate

| Metabolite Name | Predicted Metabolic Pathway |

| 3-(Methylthio)phenyl isothiocyanate-glutathione conjugate | Conjugation with glutathione |

| 3-(Methylthio)phenyl isothiocyanate-cysteine conjugate | Mercapturic acid pathway |

| 3-(Methylthio)phenyl isothiocyanate-N-acetylcysteine conjugate | Mercapturic acid pathway |

| 3-(Methylsulfinyl)phenyl isothiocyanate | Oxidation of the methylthio group |

| 3-(Methylsulfonyl)phenyl isothiocyanate | Oxidation of the methylthio group |

This table is predictive and based on the known metabolism of other isothiocyanates. Experimental verification is required.

In Vivo Bioavailability and Distribution in Animal Models

The bioavailability of isothiocyanates can be influenced by several factors, including their lipophilicity and the route of administration. Oral bioavailability of isothiocyanates like sulforaphane has been reported to be high in rats, exceeding 80% at lower doses. cambridge.org However, bioavailability can be dose-dependent. cambridge.org For 3-(Methylthio)phenyl isothiocyanate, its relatively non-polar nature suggests it is likely to be well-absorbed after oral administration.

Following absorption, isothiocyanates are distributed to various tissues. Studies with radiolabeled isothiocyanates in animal models, such as rats, have shown distribution to organs like the liver, kidneys, lungs, and bladder. plos.orgnih.govmdpi.com The distribution pattern can be influenced by the specific isothiocyanate's chemical properties. For example, a study on allyl isothiocyanate (AITC) in rats showed rapid clearance from most tissues within 24 hours, with the highest concentration of AITC-derived radioactivity observed in the bladder of male rats. nih.gov

A study on 4-(methylthio)butyl isothiocyanate (erucin) in rats revealed dose-dependent pharmacokinetic parameters, with the highest absorption observed in the jejunum. nih.gov At the highest oral dose of 40 mg/kg, the maximum plasma concentration (Cmax) was 437.33 µg/ml, and the time to reach Cmax (Tmax) was 30 minutes, indicating rapid absorption. nih.gov

Table 2: Illustrative Pharmacokinetic Parameters of a Structurally Related Isothiocyanate (4-(methylthio)butyl isothiocyanate) in Rats

| Parameter | Value |

| Cmax (at 40 mg/kg) | 437.33 µg/ml |

| Tmax (at 40 mg/kg) | 30 minutes |

| Primary site of absorption | Jejunum |

Data from a study on 4-(methylthio)butyl isothiocyanate and may not be directly representative of 3-(Methylthio)phenyl isothiocyanate. nih.gov

Excretion Pathways and Clearance Mechanisms

The primary route of excretion for isothiocyanate metabolites is through the urine. oregonstate.edunih.gov The mercapturic acid pathway ultimately produces water-soluble NAC conjugates that are efficiently eliminated by the kidneys. nih.govplos.org Fecal excretion can also be a route of elimination, though generally to a lesser extent than urinary excretion. nih.gov

Clearance of isothiocyanates from the body is typically rapid. plos.orgnih.gov The initial conjugation with glutathione facilitates their elimination. The rate of clearance can be influenced by the efficiency of the metabolic enzymes involved in the mercapturic acid pathway.

For example, a study on allyl isothiocyanate in rats and mice found that the primary route of excretion was urine (70-80%), with smaller amounts exhaled or found in feces. nih.gov

Protein Binding Characteristics and Implications for Systemic Exposure

Isothiocyanates are electrophilic compounds and can covalently bind to nucleophilic sites on proteins, particularly the sulfhydryl groups of cysteine residues. nih.govaacrjournals.org This protein binding can have significant implications for the compound's distribution, metabolism, and pharmacological activity.

The extent of protein binding can vary among different isothiocyanates. For instance, phenethyl isothiocyanate (PEITC) has been shown to bind more extensively to intracellular proteins than sulforaphane. aacrjournals.org This difference in protein binding may contribute to their varying biological activities.

The binding of 3-(Methylthio)phenyl isothiocyanate to plasma proteins, such as albumin, would influence its free (unbound) concentration in the circulation. The free fraction is generally considered to be the pharmacologically active portion of a drug. High protein binding can limit the amount of free drug available to distribute to tissues and interact with its target. Conversely, protein binding can also serve as a reservoir for the compound, potentially prolonging its duration of action.

Future Perspectives and Translational Research Opportunities for 3 Methylthio Phenyl Isothiocyanate

Exploration of Novel Therapeutic Applications beyond Current Research Scope

While the primary focus of isothiocyanate research has been on cancer chemoprevention, the biological activities of these compounds, including 3-(Methylthio)phenyl isothiocyanate, suggest a broader therapeutic potential. ontosight.ainih.gov Future research should aim to explore these untapped applications.

Initial investigations into aryl isothiocyanates have revealed their potential as hydrogen sulfide (B99878) (H₂S) releasing agents. This is significant as H₂S is a gasotransmitter with important roles in the cardiovascular system, and its impaired production is linked to conditions like hypertension. nih.gov Studies have shown that certain aryl isothiocyanates can induce vasorelaxation, suggesting a potential therapeutic application in cardiovascular diseases. nih.gov The capacity of 3-(Methylthio)phenyl isothiocyanate to act as an H₂S donor presents a novel and exciting avenue for research beyond the traditional scope of anticancer studies.

The anti-inflammatory properties of isothiocyanates are well-documented and are often linked to their ability to modulate key inflammatory pathways. nih.gov While specific studies on 3-(Methylthio)phenyl isothiocyanate are limited, the general anti-inflammatory effects of ITCs suggest its potential in treating chronic inflammatory conditions. Furthermore, the neuroprotective effects observed with other ITCs, such as sulforaphane (B1684495), which can combat oxidative stress and inflammation in the nervous system, open up possibilities for investigating 3-(Methylthio)phenyl isothiocyanate in the context of neurodegenerative diseases. mdpi.comnih.gov The antimicrobial properties of ITCs also present an opportunity to explore this compound for the development of new agents to combat various pathogens. ontosight.ai

Development of Advanced Delivery Systems and Formulation Strategies

A significant hurdle in the clinical translation of isothiocyanates is their inherent chemical instability and low bioavailability. uea.ac.uknih.gov The high reactivity of the isothiocyanate group, while crucial for its biological activity, also makes it susceptible to degradation. biorxiv.org To overcome these challenges, the development of advanced delivery systems and formulation strategies is paramount.

Nano-delivery systems, such as liposomes and nanoparticles, have shown great promise in enhancing the stability, solubility, and bioavailability of other isothiocyanates. nih.govuea.ac.uknih.gov These systems can protect the ITC molecule from premature degradation, control its release, and potentially target it to specific tissues or cells, thereby increasing its therapeutic efficacy and reducing potential side effects. nih.gov For instance, liposomal formulations of phenethyl isothiocyanate have demonstrated enhanced cytotoxic effects on cancer cells compared to the free compound. nih.govnih.gov Similarly, mesoporous silica (B1680970) nanoparticles functionalized with isothiocyanates have been developed as a versatile platform for drug delivery. mdpi.comnih.gov

Future research on 3-(Methylthio)phenyl isothiocyanate should focus on developing and evaluating various nanoformulations, including:

Liposomal Encapsulation: To improve solubility and stability in biological fluids.

Polymeric Nanoparticles: To achieve controlled and sustained release.

Solid Lipid Nanoparticles: To enhance oral bioavailability.

Mesoporous Silica Nanoparticles: For targeted delivery and stimuli-responsive release.

By exploring these advanced delivery systems, the therapeutic potential of 3-(Methylthio)phenyl isothiocyanate can be more effectively harnessed.

Collaborative Research Initiatives in Drug Discovery and Development

The journey of a novel compound from the laboratory to the clinic is a complex and resource-intensive process that often benefits from collaborative efforts. esmo.org For a compound like 3-(Methylthio)phenyl isothiocyanate, which is in the early stages of investigation, forming strategic partnerships between academia, industry, and foundations is crucial for accelerating its development.

Academia-Industry Collaborations: Academic research institutions can provide the foundational scientific discoveries and preclinical models, while pharmaceutical and biotechnology companies bring expertise in drug development, manufacturing, and clinical trial execution. esmo.orgaacrmeetingnews.orgmrlcg.com Such collaborations can bridge the "valley of death" in drug development, where promising compounds often fail to progress due to a lack of funding and resources. Successful examples of academia-industry partnerships have led to the development of groundbreaking cancer therapies. mrlcg.com

Public-Private Partnerships: These partnerships can leverage government funding and resources to support early-stage research and clinical trials, which are often considered high-risk by private investors. nih.gov

Interdisciplinary Research Consortia: Bringing together experts from various fields, such as chemistry, biology, pharmacology, and clinical medicine, can foster innovation and address the multifaceted challenges of drug development.

For 3-(Methylthio)phenyl isothiocyanate, collaborative initiatives could focus on:

Joint screening programs to identify novel therapeutic targets.

Co-development of advanced delivery systems.

Shared access to resources for preclinical and clinical testing.

Establishment of clear intellectual property agreements to facilitate commercialization.

Challenges and Opportunities in the Translational Pipeline for ITC-Based Agents

The translation of isothiocyanate-based agents, including 3-(Methylthio)phenyl isothiocyanate, from promising preclinical findings to effective clinical therapies is fraught with challenges, but also presents significant opportunities.

Challenges:

Bioavailability and Stability: As previously discussed, the inherent properties of ITCs pose a major challenge that needs to be addressed through formulation strategies. nih.govnumberanalytics.com

Lack of Reliable Biomarkers: Identifying and validating biomarkers to predict response to ITC treatment is crucial for designing effective clinical trials and personalizing therapy. nih.gov

Standardization of Products: For naturally derived compounds, ensuring consistent quality and potency of extracts is a significant hurdle for clinical studies. numberanalytics.com

Regulatory Hurdles: Navigating the regulatory landscape for phytochemicals can be complex, especially when they are positioned as therapeutic agents rather than dietary supplements. numberanalytics.com

Funding and Patentability: Securing funding for clinical trials of natural products can be difficult due to challenges in obtaining strong patent protection. nih.gov

Opportunities:

Favorable Safety Profile: Many naturally occurring ITCs have a good safety profile, which could facilitate their path through clinical trials. uea.ac.uk

Multi-Targeted Activity: The ability of ITCs to modulate multiple signaling pathways could be advantageous in treating complex diseases like cancer. nih.govnih.gov

Combination Therapies: Isothiocyanates have shown potential to sensitize cancer cells to conventional chemotherapy, opening up opportunities for combination treatment strategies. mdpi.com

Growing Interest in Phytochemicals: There is an increasing recognition of the therapeutic potential of plant-derived compounds, which could spur further research and investment in this area. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methylthio)phenyl isothiocyanate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves modifying phenyl isothiocyanate precursors by introducing methylthio groups via nucleophilic substitution or coupling reactions. For example, thiocarbanilide derivatives can react with phosphorus pentoxide or acetic anhydride under controlled conditions to yield isothiocyanates . Optimization may involve solvent selection (e.g., dimethylformamide for improved solubility), catalyst screening (e.g., potassium hydroxide for base-mediated reactions), and temperature control to minimize side reactions like hydrolysis .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 3-(Methylthio)phenyl isothiocyanate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic shifts for the methylthio group (~2.5 ppm for H) and isothiocyanate moiety (~130 ppm for C) .

- LC/MS/MS : Provides molecular weight verification and detects impurities. Electrospray ionization (ESI) in positive mode enhances sensitivity for thiourea derivatives .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .

Q. What are the critical handling and storage protocols to ensure the stability of 3-(Methylthio)phenyl isothiocyanate?

- Methodological Answer :

- Storage : Store under inert gas (argon or nitrogen) at 2–8°C to prevent moisture-induced degradation .

- Handling : Use gloves, goggles, and lab coats to avoid dermal/ocular exposure. Work in a fume hood to mitigate inhalation risks .

- Deactivation : Quench residues with aqueous sodium bicarbonate to neutralize reactive isothiocyanate groups .

Advanced Research Questions

Q. How do reaction mechanisms differ when 3-(Methylthio)phenyl isothiocyanate is used in nucleophilic additions versus cycloadditions, and what byproducts are typically observed?

- Methodological Answer :

- Nucleophilic Additions : Amines or thiols attack the electrophilic isothiocyanate carbon, forming thioureas or thioethers. Side products may include disulfides from oxidation .

- Cycloadditions : Reacts with alkenes or alkynes in [2+2] or [4+1] pathways. Byproducts like ammonium chloride are common when using amine catalysts .

- Analysis : Use N-labeled reagents or DFT calculations to trace reaction pathways .

Q. How can researchers resolve contradictions in reported bioactivity data for 3-(Methylthio)phenyl isothiocyanate, particularly regarding its role in odor profiles versus antimicrobial efficacy?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., concentration, microbial strain). For odor studies (e.g., sulfur-like off-odors in radish extracts), gas chromatography-olfactometry (GC-O) identifies volatile metabolites . For antimicrobial activity (e.g., against Listeria monocytogenes), standardize MIC/MBC assays and compare with benzyl isothiocyanate controls to assess substituent effects .

Q. What environmental factors most significantly impact the stability and reactivity of 3-(Methylthio)phenyl isothiocyanate during experimental workflows?

- Methodological Answer :

- Moisture : Hydrolysis to thioureas occurs rapidly in aqueous media. Use anhydrous solvents (e.g., THF, DMF) and molecular sieves .

- Temperature : Decomposition accelerates above 40°C. Monitor via differential scanning calorimetry (DSC) .

- Light : UV exposure may degrade the isothiocyanate group; store in amber vials .

Q. How does the methylthio substituent influence the electronic and steric properties of phenyl isothiocyanate derivatives in structure-activity relationship studies?

- Methodological Answer :

- Electronic Effects : The electron-donating methylthio group increases electron density on the aromatic ring, enhancing nucleophilic substitution reactivity.

- Steric Effects : The bulky substituent hinders access to the isothiocyanate group, reducing reaction rates with sterically hindered nucleophiles.

- Validation : Compare Hammett σ values or computational (DFT) charge distributions with analogs like benzyl isothiocyanate .

Q. What methodologies should be employed to establish occupational exposure limits and safety protocols for 3-(Methylthio)phenyl isothiocyanate given its dermal absorption risks?

- Methodological Answer :

- Exposure Assessment : Use gas chromatography-mass spectrometry (GC-MS) to quantify airborne concentrations.

- Dermal Permeation Studies : Employ Franz diffusion cells with synthetic membranes to measure absorption rates .

- Protocols : Implement ALARA (As Low As Reasonably Achievable) principles, including respirators (NIOSH-approved), nitrile gloves, and emergency showers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.